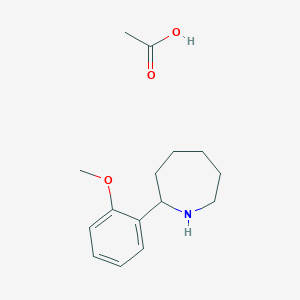

2-(2-Methoxyphenyl)azepane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Methoxyphenyl)azepane, also known as 2-(2-methoxyphenyl)-1-azepanamine or DMA-1, is a synthetic compound belonging to the family of azepane derivatives. It has a CAS Number of 68841-23-6 and a molecular weight of 219.33 .

Synthesis Analysis

The synthesis of seven-membered heterocycles such as azepines has been discussed in various studies . Two approaches are considered within the framework of one-stage synthesis of azepine derivatives – there are methods for recyclization of small and medium carbo-, oxa- or azacyclanes, as well as multicomponent heterocyclization reactions to prepare various compounds with azepine scaffolds .Molecular Structure Analysis

The InChI Code of 2-(2-Methoxyphenyl)azepane is1S/C14H21NO/c1-16-14-9-5-4-7-12(14)11-13-8-3-2-6-10-15-13/h4-5,7,9,13,15H,2-3,6,8,10-11H2,1H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

2-(2-Methoxyphenyl)azepane has a molecular weight of 219.33 . It is stored at room temperature and is a liquid in its physical form .Wissenschaftliche Forschungsanwendungen

C13H19NO⋅C2H4O2C_{13}H_{19}NO \cdot C_2H_4O_2C13H19NO⋅C2H4O2

and a molecular weight of 265.35 g/mol . Below, I’ve outlined several unique applications:- Antidepressant Properties : Researchers have investigated the potential antidepressant effects of 2-(2-Methoxyphenyl)azepane derivatives. These compounds may modulate neurotransmitter systems, making them promising candidates for drug development .

- Neuroprotection : Some studies suggest that 2-(2-Methoxyphenyl)azepane derivatives exhibit neuroprotective properties. They could play a role in preventing neuronal damage and promoting brain health .

- Building Block : Chemists use 2-(2-Methoxyphenyl)azepane as a versatile building block in organic synthesis. It participates in various reactions, such as ring-opening reactions and cross-coupling reactions .

- Chiral Ligands : The compound’s chiral derivatives serve as ligands in asymmetric catalysis. These ligands enhance the enantioselectivity of certain reactions .

- Polymerization Initiators : Researchers explore the use of 2-(2-Methoxyphenyl)azepane derivatives as initiators in polymerization processes. These compounds can help control polymer chain growth and improve material properties .

- Cell Membrane Permeability : Scientists investigate the permeability of 2-(2-Methoxyphenyl)azepane derivatives across cell membranes. Understanding their transport properties is crucial for drug delivery and bioavailability .

- Receptor Interactions : Some studies focus on the interaction of these compounds with specific receptors (e.g., serotonin receptors). Such insights aid in understanding their pharmacological effects .

- Pesticide Development : Researchers explore the potential of 2-(2-Methoxyphenyl)azepane derivatives as novel pesticides. Their structural features may lead to effective pest control agents .

- Odorants and Flavors : The compound’s aromatic properties make it relevant in the creation of synthetic fragrances and flavors. Chemists study its olfactory characteristics and use it as a reference compound .

Medicinal Chemistry and Drug Development

Organic Synthesis and Catalysis

Materials Science

Biological Studies

Agrochemical Research

Flavor and Fragrance Industry

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Zukünftige Richtungen

Seven-membered heterocyclic Azepine and its derivatives have great pharmacological and therapeutic implications . There is much work yet to be done in the biological section, as it is not explored and reported in the literature; therefore, N-containing seven-membered heterocycles still have much scope for the researchers .

Wirkmechanismus

Target of Action

Further experimental studies are needed to identify the specific targets of this compound .

Mode of Action

The mode of action of 2-(2-Methoxyphenyl)azepane involves its interaction with its biological targets. The compound may bind to these targets, altering their function and leading to changes in cellular processes . The exact nature of these interactions and the resulting changes are subject to ongoing research .

Biochemical Pathways

Given its structural similarity to other azepane derivatives, it may influence pathways related to neurotransmission, signal transduction, or metabolic processes .

Pharmacokinetics

As such, its bioavailability, half-life, metabolism, and excretion rates remain unknown . These properties are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.

Result of Action

Based on its structural similarity to other azepane derivatives, it may modulate cellular processes such as signal transduction, neurotransmission, or metabolic pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-Methoxyphenyl)azepane. Factors such as temperature, pH, and the presence of other biological molecules can affect the compound’s stability and its interactions with its targets . Understanding these factors is crucial for optimizing the compound’s therapeutic use.

Eigenschaften

IUPAC Name |

acetic acid;2-(2-methoxyphenyl)azepane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.C2H4O2/c1-15-13-9-5-4-7-11(13)12-8-3-2-6-10-14-12;1-2(3)4/h4-5,7,9,12,14H,2-3,6,8,10H2,1H3;1H3,(H,3,4) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNELAZISYVIYSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.COC1=CC=CC=C1C2CCCCCN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methoxyphenyl)azepane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2446300.png)

![Lithium(1+) ion 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2446304.png)

![N-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-propanesultam](/img/structure/B2446310.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2446313.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2446314.png)

![4-({[(4-Methylphenyl)sulfonyl]oxy}imino)-6,7-dihydro-1-benzofuran](/img/structure/B2446317.png)

![2-(5-Methylpyrazin-2-yl)-N-[[4-(trifluoromethyl)cyclohexyl]methyl]ethanamine;hydrochloride](/img/structure/B2446319.png)

![(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2446320.png)